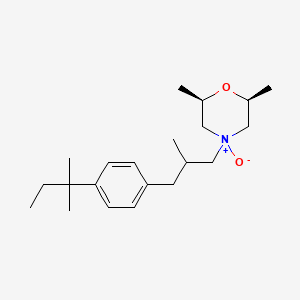

Amorolfine EP Impurity A

Description

Theoretical Frameworks for Impurity Control in Drug Substances

The control of impurities in new drug substances is primarily governed by the principles outlined in the ICH Q3A(R2) guideline. europa.euich.org This framework provides a rational approach for the reporting, identification, and qualification of impurities based on established thresholds. biotech-spain.comgmp-compliance.org

Reporting Threshold: This is the level at or above which an impurity must be reported in a regulatory submission. For drug substances with a maximum daily dose of up to 2 grams, this threshold is typically ≥0.05%. edqm.eu

Identification Threshold: This is the level at or above which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2 g/day , this is >0.10%. edqm.eu

Qualification Threshold: This is the level at or above which an impurity must be justified from a safety perspective. The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org An impurity is considered qualified if it was present at a comparable or higher level in safety or clinical study batches. ich.org

These thresholds are crucial for manufacturers to establish acceptance criteria for impurities in their drug substances. jpionline.org The framework is designed to be a part of a comprehensive quality control strategy, ensuring that the safety of the API is maintained throughout its lifecycle.

ICH Impurity Thresholds (Based on Maximum Daily Dose ≤ 2 g/day )

| Threshold | Value | Purpose |

| Reporting | ≥0.05% | To list all organic impurities exceeding this level in regulatory filings. |

| Identification | >0.10% | To determine the chemical structure of any impurity exceeding this level. |

| Qualification | >0.15% | To establish the safety of any impurity exceeding this level through toxicological or other relevant data. |

Regulatory Perspectives on Related Substances in European Pharmacopoeia Monographs

The European Pharmacopoeia (EP) provides legally binding standards for the quality of medicines and their ingredients. edqm.eu The control of impurities is a central aspect of EP monographs, which are designed to ensure an acceptable level of quality for users. drugfuture.com General monograph Substances for pharmaceutical use (2034) and general chapter 5.10. Control of impurities in substances for pharmaceutical use are key texts that work in conjunction with specific API monographs. drugfuture.combaidu1y.com

The EP approach mandates that organic impurities in active substances be reported, identified, and qualified according to the thresholds outlined in ICH Q3A, which are incorporated into the general monograph. edqm.eu Specific monographs, like the one for Amorolfine (B1665469) Hydrochloride, list "specified impurities." nih.govnihs.go.jp A specified impurity is an impurity that is individually listed and limited with a specific acceptance criterion in the monograph. scribd.com This can be an identified or unidentified impurity. scribd.com

For a substance like Amorolfine, the EP monograph provides the tests and limits for known related substances, including specified impurities like Impurity A. synzeal.comnihs.go.jp It is the manufacturer's responsibility to ensure that any impurities not explicitly mentioned in the monograph are also adequately controlled and that the monograph's methods are suitable for their specific product's impurity profile. drugfuture.comscribd.com If a new, unspecified impurity appears above the identification threshold, it must be identified. ich.org

Categorization of Impurities Relevant to Morpholine-Derived Pharmaceutical Compounds

Amorolfine is a morpholine (B109124) derivative, and impurities in such compounds can be classified based on their origin. inchem.orgnih.gov

Organic Impurities: These are the most common type and can include:

Starting Materials and Intermediates: Unreacted materials or by-products from intermediate steps in the synthesis of the morpholine ring or its subsequent modification. For example, morpholine itself can contain impurities like ethylenediamine. inchem.orgresearchgate.net

By-products: Substances formed from side reactions occurring during the synthesis of the final API.

Degradation Products: Impurities formed during storage or shipment of the API. Amorolfine EP Impurity A, being an N-oxide, is likely a degradation product formed through oxidation of the tertiary amine in the morpholine ring. synzeal.comcymitquimica.com

Reagents, Ligands, and Catalysts: These are less common but can appear in the final product if not completely removed.

Inorganic Impurities: These can include reagents, catalysts, and heavy metals. They are typically controlled through pharmacopoeial or other appropriate procedures. ich.org

Residual Solvents: Organic volatile chemicals used during the manufacturing process. Their control is addressed by ICH Q3C guidelines. biotech-spain.com

In the context of morpholine-containing drugs, there is also a heightened awareness of the potential for N-nitrosamine formation. The morpholine moiety itself, if it exists as a secondary amine impurity or is formed through degradation, can react with nitrosating agents to form N-nitrosomorpholine, a potent mutagenic impurity. acs.orgusp.org

Structure

3D Structure

Properties

CAS No. |

78613-39-5 |

|---|---|

Molecular Formula |

C21H35NO2 |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]-4-oxidomorpholin-4-ium |

InChI |

InChI=1S/C21H35NO2/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22(23)14-17(3)24-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+,22? |

InChI Key |

DVFNIYYARRYOCZ-CXOKAFIMSA-N |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)C[N+]2(C[C@H](O[C@H](C2)C)C)[O-] |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)C[N+]2(CC(OC(C2)C)C)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Amorolfine Ep Impurity a Formation

Elucidation of Oxidative Degradation Pathways Yielding Morpholine (B109124) N-Oxides

The formation of Amorolfine (B1665469) EP Impurity A is a direct result of the oxidation of the tertiary amine nitrogen within the morpholine ring of the amorolfine molecule. ufrgs.br Tertiary amines are generally susceptible to oxidation, leading to the formation of N-oxides, and this pathway has been confirmed for amorolfine through forced degradation studies. ufrgs.brufrgs.br

The rate at which amorolfine oxidizes to form its N-oxide is significantly influenced by the surrounding chemical environment, particularly the pH. Research has demonstrated that the kinetics of this degradation are pH-dependent. ufrgs.brresearchgate.net

Effect of pH: The oxidation of tertiary amines is generally more facile in neutral or alkaline conditions. ekb.eg When the amine is in its ionized (protonated) state, which occurs at a lower pH, the rate of oxidation is considerably reduced. google.com For instance, studies on the oxidation of nonaromatic tertiary amines show that conducting the reaction at an initial pH equal to or greater than the pKa of the amine results in a significant yield of the corresponding N-oxide. google.comgoogle.com In forced degradation studies specifically on amorolfine, an oxidative medium with a pH of 10.8 was used to successfully generate and purify the N-oxide impurity. ufrgs.br

Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, is a key factor in the formation of Amorolfine N-Oxide. ufrgs.brresearchgate.net Forced degradation studies confirm that treating amorolfine with hydrogen peroxide leads to the generation of this impurity. ufrgs.br

Below is a data table summarizing the conditions used in forced degradation studies to generate and analyze Amorolfine N-Oxide.

| Parameter | Condition | Observation | Reference |

| Oxidizing Agent | 30% Hydrogen Peroxide (w/v) | Formation of N-oxide degradation product | ufrgs.br |

| pH | 10.8 (Phosphate Buffer) | Facilitated the degradation to N-oxide | ufrgs.br |

| Temperature | Room Temperature | Sufficient for the oxidation reaction over time | ufrgs.br |

| Duration | Seven Days | Allowed for significant conversion to the N-oxide for purification | ufrgs.br |

The direct precursor for the formation of Amorolfine EP Impurity A through degradation is the active pharmaceutical ingredient (API) itself, Amorolfine . ufrgs.br

Amorolfine is a tertiary amine featuring a substituted morpholine ring. ufrgs.br The nitrogen atom in this heterocyclic ring possesses a lone pair of electrons, making it a nucleophilic center susceptible to attack by oxidizing species. This inherent chemical property of the morpholine moiety within the amorolfine structure is the root cause of its conversion to the corresponding N-oxide under oxidative conditions.

Analysis of Process-Related Impurity Generation in Amorolfine Synthesis

The synthesis of amorolfine is a multi-step process where the potential for impurity formation is significant. While Amorolfine N-Oxide is primarily a degradation product, the conditions of synthesis can also influence its formation and the presence of other process-related impurities.

The most common synthetic routes to amorolfine involve a Friedel-Crafts alkylation step, which is known for generating side products. google.comepo.org

Key Side Reaction: A significant process-related impurity is Fenpropimorph . Its formation is a challenge, particularly as its structure is very similar to amorolfine, making it difficult to remove. google.comjustia.com

Stereochemistry: Amorolfine contains multiple chiral centers, leading to the possibility of various stereoisomers. The desired product is the cis-isomer. Synthetic processes must be carefully controlled to ensure the correct stereochemical outcome, as isomeric impurities can also arise. o2hdiscovery.co

The profile and quantity of impurities generated during amorolfine synthesis are highly dependent on the specific reaction conditions employed. The Friedel-Crafts alkylation step is particularly sensitive.

Temperature: This is a critical parameter. To minimize the formation of by-products like Fenpropimorph, the reaction is often conducted at very low temperatures, such as -20°C or even down to -50°C. google.comjustia.comgoogleapis.com As shown in the table below, increasing the temperature leads to a higher percentage of Fenpropimorph.

Catalyst: Various Lewis acid catalysts can be used, including iron (III) chloride (FeCl₃), aluminum chloride (AlCl₃), and sulfuric acid (H₂SO₄). The choice of catalyst affects reaction efficiency and the impurity profile.

Reactant Ratio: The molar ratio of reactants is also crucial. For example, using a 1:1 molar ratio of bepromoline to 2-chloro-2-methylbutane (B165293) is preferred to limit the formation of Fenpropimorph. justia.com

The following table illustrates the impact of temperature on the formation of the Fenpropimorph impurity during synthesis.

| Reaction Temperature (°C) | Fenpropimorph (FPM) Assay (%) | Reference |

| -52 to -49 | 0.14 - 0.25 | justia.com |

| -40 | 1.7 | justia.com |

| -35 | 2.0 | justia.com |

| -20 | 2.7 | justia.com |

Several strategies are employed throughout the manufacturing process to control and minimize the levels of this compound and other process-related impurities.

Optimization of Synthesis: Tight control over reaction parameters is the primary strategy. This includes maintaining low temperatures during the Friedel-Crafts reaction and using optimized reactant ratios and catalyst selection to suppress side reactions. google.comjustia.com

Alternative Synthetic Routes: Some synthetic approaches avoid the more problematic aspects of the Friedel-Crafts reaction. One such method uses a reductive amination reaction with sodium triacetoxyborohydride, which proceeds under milder conditions and offers better selectivity, thus reducing side reactions. newdrugapprovals.org

Purification Techniques: Downstream purification is essential to achieve the high purity required for a pharmaceutical product.

Distillation: Crude amorolfine base, an oily substance, is often purified by vacuum distillation to remove volatile impurities. google.comjustia.com

Crystallization: The final amorolfine hydrochloride salt is purified by recrystallization, often from ethanol, which helps to reduce the content of remaining impurities. google.com

Chromatography: For very high purity, preparative high-performance liquid chromatography (prep-HPLC) on a reverse-phase column is an effective method. This technique can reduce individual impurities, such as bepromoline and fenpropimorph, to levels below 0.1%. google.comgoogleapis.com

Advanced Analytical Methodologies for Characterization and Quantification of Amorolfine Ep Impurity a

Chromatographic Separations for Impurity Profiling of Amorolfine (B1665469) Related Substances

Impurity profiling is essential for detecting, identifying, and quantifying impurities in pharmaceutical substances. lcms.cz Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are the cornerstone of this process due to their high selectivity and efficiency in separating structurally similar compounds. manufacturingchemist.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Developing a robust and sensitive HPLC method is fundamental for the accurate analysis of Amorolfine EP Impurity A. Method development involves a systematic optimization of various chromatographic parameters to achieve adequate separation of the impurity from the active pharmaceutical ingredient (API) and other related substances.

The choice of the stationary phase is a critical parameter in HPLC method development, as it governs the primary interactions that lead to separation. For the analysis of Amorolfine and its impurities, which are basic compounds, reversed-phase chromatography is commonly employed. researchgate.net The selection of an appropriate column is crucial to avoid issues like peak tailing, which can occur due to interactions between the basic analytes and residual silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase. researchgate.net

Several types of reversed-phase stationary phases have been successfully utilized for the separation of Amorolfine and its N-oxide:

Phenyl Columns : A phenyl-based stationary phase (e.g., ACE® Phenyl, 150 × 4.6 mm, 3 μm) has been shown to be effective. ufrgs.br Phenyl phases offer alternative selectivity to traditional alkyl (C8, C18) phases due to π-π interactions, which can be advantageous for separating compounds with aromatic rings like Amorolfine.

Octylsilane (C8) Bonded Silica Gel : Columns with C8 stationary phases (e.g., 250mm × 4.6 mm, 5 µm) have been used in gradient elution methods for separating Amorolfine from its interferents. google.com

Octadecylsilane (C18) Bonded Silica Gel : C18 columns are widely used and have been applied in the isocratic elution of Amorolfine. jetir.org An example includes the Promosil C18 column. jetir.org These phases provide strong hydrophobic retention, which is effective for many pharmaceutical compounds.

The choice among these phases depends on the specific impurity profile and the desired selectivity for Amorolfine N-Oxide relative to other process-related impurities.

The mobile phase composition, including the organic modifier, buffer type, and pH, significantly influences the retention and resolution of analytes. Optimization of these components is key to achieving a successful separation.

Organic Modifiers : Methanol (B129727) and acetonitrile (B52724) are the most common organic solvents used in reversed-phase HPLC. In the analysis of Amorolfine and its N-oxide, methanol is frequently employed in combination with aqueous buffers. ufrgs.brgoogle.comresearchgate.net The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time of the compounds.

Buffers and pH : Given that Amorolfine is a basic compound, controlling the pH of the mobile phase is critical to ensure good peak shape and reproducibility. Phosphate (B84403) buffers are commonly used to maintain a consistent pH. ufrgs.brjetir.org For instance, a mobile phase consisting of methanol and a 250 mM phosphate buffer at pH 2.25 has been optimized for a stability-indicating method. ufrgs.br Another method utilizes a potassium dihydrogen phosphate buffer adjusted to pH 5.0. jetir.org Ammonium salt solutions, with pH adjusted by an acid like phosphoric or hydrochloric acid, are also used. google.comresearchgate.net The pH affects the ionization state of the analyte, which in turn impacts its retention on the reversed-phase column.

Elution Mode : Both isocratic and gradient elution modes have been developed. Isocratic elution, where the mobile phase composition remains constant, offers simplicity. jetir.org However, gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures of impurities with different polarities, ensuring that both early and late-eluting peaks are well-resolved within a reasonable analysis time. google.com

| Stationary Phase | Mobile Phase | Elution Mode | Reference |

|---|---|---|---|

| Phenyl (150 × 4.6 mm, 3 μm) | Methanol: 250 mM Phosphate Buffer pH 2.25 (62:38, v/v) | Isocratic | ufrgs.br |

| Octyl silane (B1218182) (250mm × 4.6 mm, 5 µm) | A: Ammonium salt aq. solution (pH 3.0) - Methanol (60:40); B: Methanol | Gradient | google.com |

| Promosil C18 | Potassium dihydrogen phosphate buffer (pH 5.0): Acetonitrile: Tetrahydrofuran (40:30:30, v/v/v) | Isocratic | jetir.org |

| Luna C18 (150 x 4.6 mm, 5 mm) | Methanol: 2.3 g/L Ammonium dihydrogen phosphate (pH 3.0) (70:30) | Isocratic | researchgate.net |

Sensitive and accurate quantification of impurities requires the optimization of detector settings. For UV-Vis detectors, the selection of an appropriate wavelength is paramount.

Detection Wavelength : The wavelength should be chosen to maximize the signal for the impurity while minimizing interference from the matrix and the API. For Amorolfine and its N-oxide, detection is typically performed in the lower UV range. A stability-indicating method for Amorolfine and its N-oxide degradation product utilized a detection wavelength of 218 nm. ufrgs.brresearchgate.net Other methods have employed wavelengths of 214 nm or a range between 210-220 nm. google.comresearchgate.net

Limit of Quantification (LOQ) : The method must be sensitive enough to quantify the impurity at levels stipulated by regulatory guidelines. A validated HPLC-DAD method demonstrated a limit of quantification of 750 ng/mL for Amorolfine, indicating high sensitivity suitable for impurity analysis. researchgate.net Another developed method reported a limit of detection (LOD) and LOQ of 0.23 µg/ml for Amorolfine Hydrochloride. jetir.org

Other parameters such as flow rate and column temperature are also optimized to improve separation efficiency. For example, a flow rate of 0.9 or 1.0 mL/min and a column temperature of 40°C or 45°C have been reported in various methods. ufrgs.brresearchgate.net

Preparative Chromatography for Isolation of this compound

While analytical HPLC is used for detection and quantification, preparative chromatography is required to isolate a sufficient quantity of the impurity for definitive structural elucidation. lcms.czatlanchimpharma.com The goal of preparative HPLC is to purify and collect fractions of the target compound, in this case, Amorolfine N-Oxide. manufacturingchemist.com

The process typically involves scaling up a validated analytical method. lcms.cz A reversed-phase preparative HPLC method has been described for purifying crude Amorolfine hydrochloride to obtain a product with individual impurities below 0.1%. google.com This process involves dissolving the crude material and injecting it onto a larger-diameter column packed with the same or a similar stationary phase as the analytical method. google.com By collecting the eluent at the specific retention time corresponding to Amorolfine N-Oxide, a purified sample of the impurity can be obtained. manufacturingchemist.com This isolated material is then used for spectroscopic analysis to confirm its chemical structure. lcms.czatlanchimpharma.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Amorolfine N-Oxide

Once this compound is isolated, a combination of spectroscopic and spectrometric techniques is employed for its unambiguous structural identification. researchgate.net

Mass Spectrometry (MS) : This is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. mdpi.comslideshare.net The identification of this compound as Amorolfine N-Oxide was achieved through forced degradation studies followed by analysis using techniques like Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI/MS) and High-Resolution Mass Spectrometry. researchgate.netsemanticscholar.org The mass spectrum of the N-oxide would show a molecular ion peak that is 16 mass units higher than that of the parent Amorolfine molecule, corresponding to the addition of a single oxygen atom. slideshare.net Fragmentation analysis can further help to pinpoint the location of the N-oxide functional group. mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (including ¹H NMR, ¹³C NMR, and 2D-NMR techniques like COSY and HMBC) is the most definitive method for structural elucidation. researchgate.netresearchgate.net It provides detailed information about the chemical environment of each atom in the molecule, allowing for the complete assignment of the structure and confirmation of the N-oxide formation on the morpholine (B109124) ring nitrogen.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify the presence of specific functional groups. mdpi.comresearchgate.net A notable distinction in the IR spectrum of an N-oxide compared to its parent amine is the presence of a characteristic N-O stretching vibration. mdpi.com

The combined data from these techniques provides conclusive evidence to confirm the identity of this compound as Amorolfine N-Oxide. synzeal.comcleanchemlab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. By mapping the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular framework, connectivity, and stereochemistry. For this compound, which is the N-oxide derivative of Amorolfine, NMR is instrumental in confirming the presence of the N-oxide functional group and verifying the integrity of the parent molecule's structure. ufrgs.br A study involving the forced degradation of Amorolfine confirmed the resulting N-oxide product was identified using both hydrogen and carbon NMR. ufrgs.br

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the structure of this compound, distinct signals are expected for the protons on the aromatic ring, the tert-pentyl group, the propyl chain, and the dimethylmorpholine oxide ring. The oxidation of the nitrogen atom in the morpholine ring induces significant chemical shift changes for the adjacent protons compared to the parent Amorolfine molecule, a key diagnostic feature in its identification.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data are predictive and based on the known structure of Amorolfine N-Oxide. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons (Ar-H) | 7.0 - 7.4 | Multiplet (m) |

| Morpholine Ring Protons (-O-CH₂-, -N-CH₂-) | 2.5 - 4.5 | Multiplet (m) |

| Propyl Chain Protons (-N-CH₂-CH-CH₂-Ar) | 1.5 - 3.0 | Multiplet (m) |

| Morpholine Methyl Protons (-CH₃) | 1.0 - 1.5 | Doublet (d) |

| Propyl Chain Methyl Proton (-CH-CH₃) | 0.8 - 1.2 | Doublet (d) |

| Tert-pentyl Group Protons (-C(CH₃)₂-CH₂-CH₃) | 0.6 - 1.4 | Singlet (s), Triplet (t), Quartet (q) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and characterization of its hybridization and chemical environment. The carbon atoms directly bonded to the N-oxide group in this compound will exhibit a noticeable downfield shift compared to their positions in Amorolfine, confirming the site of oxidation.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data are predictive and based on the known structure of Amorolfine N-Oxide. Actual values may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (Ar-C) | 120 - 150 |

| Morpholine Ring Carbons (-O-CH-, -N-CH-) | 60 - 80 |

| Propyl Chain Carbons (-N-CH₂-CH-CH₂-Ar) | 20 - 50 |

| Morpholine Methyl Carbons (-CH₃) | 15 - 25 |

| Propyl Chain Methyl Carbon (-CH-CH₃) | 10 - 20 |

| Tert-pentyl Group Carbons (-C(CH₃)₂-CH₂-CH₃) | 10 - 40 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of an impurity and, through fragmentation analysis (MS/MS), for elucidating its structure. The molecular formula of this compound is C₂₁H₃₅NO₂, corresponding to a molecular weight of approximately 333.5 g/mol . synzeal.comsynzeal.comcleanchemlab.com MS analysis would be expected to show a prominent molecular ion peak (e.g., [M+H]⁺ at m/z 334.27) that confirms this molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. researchgate.netmdpi.com For this compound, HRMS is the definitive technique to confirm the molecular formula C₂₁H₃₅NO₂. The high degree of accuracy in the mass measurement provides strong evidence for the assigned structure and rules out other potential elemental compositions.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₃₅NO₂ |

| Theoretical Exact Mass ([M+H]⁺) | 334.27406 Da |

| Expected Measured Mass | ~334.2741 Da (within 5 ppm error) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. journalwjbphs.com It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies. upi.edu The resulting spectrum is a unique fingerprint of the molecule. For this compound, the key diagnostic band would be the N-O stretching vibration, which is absent in the parent drug. Other characteristic bands would confirm the presence of the aromatic ring, aliphatic chains, and the ether linkage of the morpholine ring.

Table 4: Predicted FTIR Absorption Bands for this compound Data are predictive based on characteristic functional group absorption frequencies.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1610 - 1585 | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | C-O-C Stretch | Ether (Morpholine Ring) |

| 970 - 950 | N-O Stretch | N-Oxide |

Validation of Analytical Methods for this compound Quantification

Once the structure of this compound is confirmed, a reliable analytical method must be validated for its accurate quantification in the drug substance and product. Method validation is a regulatory requirement that provides documented evidence that the procedure is suitable for its intended purpose. globalresearchonline.netgavinpublishers.com Typically, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is validated according to the International Council for Harmonisation (ICH) guidelines. ufrgs.brjetir.org The validation process assesses several key performance parameters to ensure the method is accurate, precise, and specific for the impurity.

Table 5: Key Parameters for Validation of an Analytical Method for this compound Quantification

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (e.g., active ingredient, other impurities, excipients). | Peak purity of the impurity peak should be demonstrated (e.g., using a photodiode array detector). No interference at the retention time of the impurity. |

| Linearity | To demonstrate a proportional relationship between the analytical response and the concentration of the impurity over a specified range. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the impurity for which the method has been shown to be precise, accurate, and linear. globalresearchonline.net | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. globalresearchonline.net |

| Accuracy | The closeness of the test results to the true value. Assessed by recovery studies of the impurity spiked into a sample matrix. | Mean recovery should be within a pre-defined range (e.g., 90.0% to 110.0%). |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) should be ≤ 10%. |

| Limit of Quantitation (LOQ) | The lowest amount of the impurity in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net | Signal-to-noise ratio typically ≥ 10:1. Precision and accuracy at this concentration should meet acceptance criteria. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters should remain within acceptable limits; results should not be significantly affected. |

Assessment of Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net Selectivity refers to the ability to discriminate between the analyte and other components in the sample. researchgate.net For this compound, this is typically achieved using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced degradation studies are a cornerstone for establishing the specificity of a method intended for impurity quantification. pharmaguideline.com In these studies, the parent drug, Amorolfine, is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including Impurity A. pharmaguideline.comijpsr.comwjmpr.com The analytical method must then demonstrate the ability to separate the peak of Impurity A from the peaks of the active pharmaceutical ingredient (API), other impurities, and any degradation products formed.

In a study developing a stability-indicating HPLC-DAD method, Amorolfine was exposed to hydrogen peroxide, which resulted in the formation of its N-oxide degradation product (this compound). ufrgs.brufrgs.br The method demonstrated selectivity by successfully separating the N-oxide from the parent Amorolfine peak, with a resolution (Rs) greater than 2.0 being a typical acceptance criterion. ufrgs.br The peak purity of the analyte is also assessed using a photodiode array (PDA) detector to confirm that the peak is spectrally homogeneous and free from co-eluting impurities. ufrgs.br A peak purity value greater than 995 is often considered acceptable. ufrgs.brresearchgate.net

The specificity of the method is further confirmed by comparing the chromatograms of the drug product spiked with Impurity A to those of a placebo formulation. The absence of interfering peaks at the retention time of Impurity A in the placebo chromatogram confirms the method's specificity.

Determination of Linearity, Range, and Detection/Quantification Limits

Linearity and Range

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantification of Amorolfine and its N-oxide impurity, a reverse-phase HPLC method was validated. ufrgs.brresearchgate.net The linearity was established over a concentration range of 35–325 μg/mL for Amorolfine. ufrgs.brresearchgate.net While specific linearity data for Impurity A is not detailed in this study, the validated range for the parent drug provides an indication of the method's capability. In another study focused on Amorolfine Hydrochloride, linearity was established in the concentration range of 2-20 µg/ml. ijpsr.com Typically, for an impurity quantification method, the range would be established from the limit of quantification (LOQ) to 120% or 150% of the specification limit for that impurity. scispace.com

The linearity is evaluated by a linear regression analysis of the plot of peak area versus concentration. The correlation coefficient (r²) is a key indicator of the quality of the fit.

| Parameter | Result | Acceptance Criterion |

| Linearity Range | 35–325 μg/mL (for Amorolfine) | - |

| Correlation Coefficient (r²) | > 0.998 | ≥ 0.98 |

This data is based on a method validated for the active pharmaceutical ingredient, Amorolfine, which also separates Impurity A. ufrgs.brresearchgate.netjetir.org

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. gavinpublishers.com The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com

These limits are crucial for quantifying trace-level impurities. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. scispace.comsepscience.com

One validated HPLC method for Amorolfine Hydrochloride determined the LOD to be 0.23 μg/mL and the LOQ to be also reported in a similar range. jetir.org Another study established the limit of quantitation for Amorolfine at 750 ng/mL. ufrgs.brresearchgate.net

| Parameter | Result | Method |

| Limit of Detection (LOD) | 0.23 μg/mL | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 750 ng/mL | Signal-to-Noise Ratio (10:1) |

Data is derived from studies on analytical methods for Amorolfine. ufrgs.brresearchgate.netjetir.org

Evaluation of Accuracy and Precision Metrics

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. gavinpublishers.com For impurity quantification, accuracy is often determined by performing recovery studies. This involves spiking a sample matrix with a known amount of the impurity standard at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).

The accuracy of an HPLC method for Amorolfine was demonstrated to be approximately 100.0%. ufrgs.brresearchgate.net For impurity analysis, the acceptance criteria for recovery are typically within 85.0% to 115.0%. scispace.com

| Spiked Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |

| Low | ~100.0% | 85.0 - 115.0 |

| Medium | ~100.0% | 85.0 - 115.0 |

| High | ~100.0% | 85.0 - 115.0 |

This data is based on a method validated for the active pharmaceutical ingredient, Amorolfine. ufrgs.brresearchgate.net

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay precision) : This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision : This expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

The precision is expressed as the Relative Standard Deviation (% RSD) of a series of measurements. For impurity analysis, the % RSD should generally be less than 2.0%. ufrgs.brresearchgate.netjetir.org

| Precision Level | Parameter | Result (% RSD) | Acceptance Criteria (% RSD) |

| Repeatability | Impurity A Concentration | < 2.0% | ≤ 2.0% |

| Intermediate Precision | Impurity A Concentration | < 2.0% | ≤ 3.0% |

Data is based on acceptance criteria and results from validated HPLC methods for Amorolfine. ufrgs.brresearchgate.netjetir.org

A patent for an analytical method for Amorolfine hydrochloride and its interferents also demonstrated good precision, with the relative peak areas' RSD for the interferents being less than 2%. google.com

Robustness Studies of the Developed Analytical Procedures

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com It is a critical parameter to assess during method development to ensure that the method is transferable between laboratories and instruments. chromatographyonline.com

For an HPLC method, robustness is evaluated by intentionally varying critical parameters and observing the effect on the results, such as retention time, peak area, and resolution between the impurity and the API.

Typical parameters that are varied during a robustness study for an HPLC method include:

Mobile Phase Composition: Varying the percentage of the organic solvent in the mobile phase. sepscience.com

Mobile Phase pH: Adjusting the pH of the aqueous buffer.

Column Temperature: Altering the temperature of the column oven.

Flow Rate: Modifying the flow rate of the mobile phase.

Detection Wavelength: Changing the wavelength of the UV detector.

Column Batch/Manufacturer: Using columns from different batches or suppliers.

The results of the robustness study are evaluated to determine if any of the varied parameters have a significant effect on the analytical results. If a parameter is found to be sensitive to change, it should be carefully controlled in the final analytical procedure. The acceptance criterion for robustness is often that the relative standard deviation (% RSD) of the results under the varied conditions should not exceed a predefined limit, for example, ≤ 2.0%. jetir.org

| Parameter Varied | Variation | Effect on Resolution | Effect on Quantification |

| Flow Rate | ± 0.1 mL/min | To be determined | To be determined |

| Mobile Phase pH | ± 0.2 units | To be determined | To be determined |

| Column Temperature | ± 5 °C | To be determined | To be determined |

| Organic Phase % | ± 2% | To be determined | To be determined |

This table represents a typical design for a robustness study; specific data for this compound analysis is not available in the provided search results.

Academic and Research Applications of Amorolfine Ep Impurity a Reference Standards

Role in Analytical Method Transfer and Inter-Laboratory Comparability Studies

The successful transfer of analytical methods between different laboratories is a critical component of pharmaceutical development and manufacturing. This process ensures that a method developed in one laboratory can be executed by another laboratory to produce equivalent and reliable results. Amorolfine (B1665469) EP Impurity A reference standards play a pivotal role in this process.

During method transfer, the receiving laboratory uses the reference standard to demonstrate its proficiency in performing the analytical method. This involves analyzing the Amorolfine EP Impurity A reference standard and comparing the results against the transferring laboratory's data and predefined acceptance criteria. The use of a common, well-characterized reference standard minimizes variability that could arise from using different batches of in-house prepared impurity.

Illustrative Data for Analytical Method Transfer:

The following interactive table illustrates typical data generated during an analytical method transfer for the quantification of this compound.

| Parameter | Transferring Lab Result | Receiving Lab Result | Acceptance Criteria | Pass/Fail |

| Retention Time (min) | 4.25 | 4.23 | Relative Difference ≤ 2.0% | Pass |

| Peak Area (arbitrary units) | 125,400 | 124,950 | Relative Difference ≤ 5.0% | Pass |

| Resolution | 2.1 | 2.0 | ≥ 2.0 | Pass |

| Tailing Factor | 1.1 | 1.2 | ≤ 1.5 | Pass |

Note: The data presented in this table is for illustrative purposes only and represents a typical scenario in an analytical method transfer.

Inter-laboratory comparability studies, often required for regulatory submissions, also rely heavily on the availability of a certified reference standard for this compound. These studies assess the reproducibility of an analytical method across multiple laboratories. By providing each participating laboratory with the same reference standard, the study can accurately evaluate the method's performance and identify any potential sources of variability.

Contributions to Pharmacopoeial Compliance and Reference Standard Traceability

Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish official standards for drug substances and products. synthinkchemicals.comlgcstandards.com These standards often include tests for impurities, and the use of official reference standards is typically mandatory for compliance. drugfuture.com this compound reference standards that are traceable to pharmacopoeial standards are essential for demonstrating compliance with these regulatory requirements. synzeal.com

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. synthinkchemicals.com For this compound, this means that the reference standard has been characterized and its purity value assigned relative to a primary pharmacopoeial standard. lgcstandards.comedqm.eu This traceability provides confidence in the accuracy and reliability of the analytical results generated using the reference standard.

The Certificate of Analysis (CoA) accompanying an this compound reference standard provides critical information regarding its characterization and traceability, including its identity, purity, and the methods used for its assessment. cleanchemlab.com This documentation is essential for regulatory audits and for ensuring the integrity of the data generated.

Utility in Early-Stage Drug Substance Development and Process Optimization Research

In the early stages of drug development, understanding the impurity profile of a new active pharmaceutical ingredient (API) like Amorolfine is critical. pharmtech.com this compound reference standards are invaluable tools for researchers in this phase. They are used to:

Identify and confirm the structure of impurities: By comparing the analytical data (e.g., retention time in HPLC, mass-to-charge ratio in mass spectrometry) of an unknown peak in a sample with that of the this compound reference standard, its identity can be confirmed.

Develop and validate analytical methods: As mentioned earlier, the reference standard is essential for developing and validating methods for the routine quantification of this impurity. cleanchemlab.comcleanchemlab.com

Investigate the formation of impurities: Researchers can use the reference standard to spike samples and study the conditions under which this compound is formed during the synthesis of Amorolfine. This knowledge is crucial for process optimization.

Process optimization research aims to refine the manufacturing process to consistently produce a high-quality drug substance with a controlled impurity profile. google.com By using the this compound reference standard, chemists can evaluate the impact of different process parameters (e.g., temperature, reaction time, reagents) on the formation of this impurity.

Illustrative Data for Process Optimization Study:

This interactive table shows hypothetical results from a study aimed at optimizing the final oxidation step in the Amorolfine synthesis to minimize the formation of this compound.

| Experiment | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | This compound Level (%) |

| 1 | Reagent X | 25 | 4 | 0.15 |

| 2 | Reagent X | 40 | 4 | 0.28 |

| 3 | Reagent Y | 25 | 4 | 0.08 |

| 4 | Reagent Y | 25 | 8 | 0.12 |

Note: This data is illustrative and represents a simplified design of experiments (DoE) approach to process optimization.

Research on Impurity Control Strategies within Pharmaceutical Manufacturing Processes

Maintaining consistent control over impurities is a fundamental aspect of pharmaceutical manufacturing. Research in this area focuses on developing and implementing robust control strategies to ensure that the levels of impurities like this compound remain below the established and qualified safety thresholds.

This compound reference standards are critical for this research in several ways:

Setting Specifications: The reference standard is used to establish acceptance criteria for the level of this compound in the drug substance and final product.

In-Process Controls (IPCs): Analytical methods developed using the reference standard are employed for in-process monitoring to ensure that the impurity is being adequately controlled at critical steps of the manufacturing process.

Forced Degradation Studies: The reference standard can be used in forced degradation studies to understand the potential for Amorolfine to degrade into Impurity A under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis). This information is vital for establishing appropriate storage conditions and shelf-life for the drug product.

The ultimate goal of this research is to develop a comprehensive control strategy that encompasses the quality of starting materials, the design of the synthetic process, and the implementation of effective analytical controls to ensure that every batch of Amorolfine produced is of high quality and safe for patient use. google.com

Q & A

Q. What are the key structural characteristics and analytical identifiers for Amorolfine EP Impurity A?

this compound is structurally characterized as a morpholine derivative with specific substitutions. Conflicting data exist across sources:

- Structural ambiguity : describes Impurity A as 2-[2-[4-[2-[2-[4-(diphenyl[b,f][1,4]thiazin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol (CAS: 844639-06-1), while and identify it as Amorolfine N-Oxide (CAS: 78613-39-5; Molecular Formula: C₂₁H₃₅NO₂; MW: 333.51) .

- Analytical identifiers : Pharmacopeial standards (e.g., European Pharmacopoeia) recommend using HPLC retention times (RRT) and mass spectrometry (MS) for confirmation. For example, RRT values for impurities should align with EP guidelines under specified chromatographic conditions .

Q. What chromatographic methods are recommended for separating and quantifying this compound?

The European Pharmacopoeia (EP) prescribes reverse-phase HPLC with specific parameters:

- Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile phase : Gradient system combining phosphate buffer (pH adjusted) and acetonitrile.

- Detection : UV at 220–230 nm.

- Validation : Co-injection with reference standards (e.g., spiked samples) ensures accurate RRT alignment. highlights that EP-compliant methods yield RRT values within ±0.05 of pharmacopeial data .

Q. How does solution pH affect the stability of this compound during analytical studies?

A stability study ( ) tested Impurity A in acidic (pH 2), neutral (pH 7), and alkaline (pH 10) solutions over 24 hours:

- Methodology : Samples were analyzed via EP-recommended HPLC at 0, 3, 6, 12, and 24 hours. Peak area changes indicated degradation.

- Findings :

- Acidic conditions : Rapid degradation (>20% loss at 24 hours).

- Neutral/alkaline conditions : Stable (<5% variation).

- Recommendation : Use neutral buffers for sample preparation and storage ≤24 hours to prevent degradation .

Advanced Research Questions

Q. What synthetic pathways lead to this compound, and how can formation be mitigated?

Impurity A is typically a process-related byproduct:

- Formation pathways :

- Mitigation strategies :

Q. How should researchers address discrepancies in RRT values for Impurity A across studies?

RRT variations arise from methodological differences (column age, mobile phase composition). Solutions include:

Q. What strategies are effective in isolating this compound from complex mixtures?

- Chromatographic separation :

- Preparative HPLC : Use a C18 column with acetonitrile/water gradients. Collect fractions and verify purity via NMR/MS.

- Column chromatography : Silica gel with ethyl acetate/hexane eluents for preliminary purification.

- Crystallization : Adjust solvent polarity (e.g., methanol/water) to isolate crystalline Impurity A.

- Quality control : Confirm purity (>95%) using EP-compliant HPLC and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.